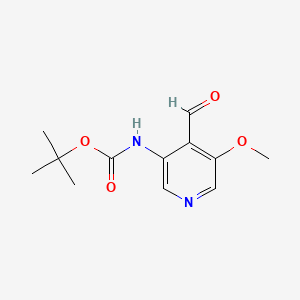

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLUHPMDNVETLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670120 | |

| Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-54-4 | |

| Record name | 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a key building block in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the commercially available 3-amino-5-methoxypyridine. The process involves the protection of the amino group via tert-butoxycarbonylation (Boc protection), followed by a regioselective ortho-formylation. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. The yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Boc Protection | 3-Amino-5-methoxypyridine | Di-tert-butyl dicarbonate ((Boc)₂O), DMAP (cat.) | tert-Butyl (5-methoxypyridin-3-yl)carbamate | 90-98 |

| 2 | Ortho-lithiation and Formylation | tert-Butyl (5-methoxypyridin-3-yl)carbamate | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | This compound | 65-75 |

Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting material to the final product.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate

This procedure details the protection of the amino group of 3-amino-5-methoxypyridine using di-tert-butyl dicarbonate.

Materials and Reagents:

-

3-Amino-5-methoxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-amino-5-methoxypyridine (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (DMAP, 0.05 eq).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to afford tert-butyl (5-methoxypyridin-3-yl)carbamate as a solid.

Step 2: Synthesis of this compound

This protocol describes the ortho-formylation of the Boc-protected aminopyridine intermediate.

Materials and Reagents:

-

tert-Butyl (5-methoxypyridin-3-yl)carbamate

-

n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 eq) to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final purified product.

Technical Guide: tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

CAS Number: 1049677-54-4

Introduction

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a formyl group, a methoxy group, and a tert-butoxycarbonyl (Boc)-protected amine on a pyridine scaffold—makes it an attractive intermediate for the synthesis of a wide range of more complex heterocyclic compounds. This guide provides a summary of its known properties, a plausible synthetic approach, and an illustration of its potential applications in synthetic workflows.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely published, the following table summarizes its key chemical identifiers and predicted properties.

| Property | Value |

| CAS Number | 1049677-54-4 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | tert-butyl (4-formyl-5-methoxy-1-oxido-3-pyridinyl)carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=O)C(OC)=CN=C1 |

| Physical Form | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Hypothetical Experimental Protocol for Synthesis

Step 1: Nitration of 5-methoxypyridin-3-amine

-

To a solution of 5-methoxypyridin-3-amine in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The mixture is then carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

-

The resulting precipitate, 5-methoxy-4-nitropyridin-3-amine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Boc-protection of the amino group

-

The 5-methoxy-4-nitropyridin-3-amine is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Di-tert-butyl dicarbonate (Boc₂O) and a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP), are added to the solution.

-

The reaction is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl (5-methoxy-4-nitropyridin-3-yl)carbamate.

Step 3: Reduction of the nitro group

-

The Boc-protected nitro compound is dissolved in ethanol or methanol.

-

A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

The mixture is subjected to hydrogenation with hydrogen gas (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amino group.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give tert-butyl (4-amino-5-methoxypyridin-3-yl)carbamate.

Step 4: Formylation of the pyridine ring

-

A Vilsmeier-Haack reaction can be employed for the formylation. To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise.

-

The tert-butyl (4-amino-5-methoxypyridin-3-yl)carbamate, dissolved in DMF, is then added to the Vilsmeier reagent.

-

The reaction mixture is heated, for instance to 60-80°C, for several hours.

-

After completion, the reaction is quenched by pouring it into ice water and neutralizing with a base.

-

The product, this compound, is then extracted with an organic solvent and purified by column chromatography.

Synthetic Utility and Workflow

The strategic placement of the reactive formyl group and the protected amine makes this compound a valuable intermediate for constructing more complex molecules, particularly those of pharmaceutical interest. The aldehyde can undergo a variety of transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse side chains. The Boc-protected amine can be deprotected under acidic conditions to allow for further functionalization, such as amide bond formation.

Caption: Synthetic pathways from the core compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. While detailed experimental data remains limited in the public domain, its structure suggests a range of possible chemical transformations that are highly relevant to drug discovery and development. The synthetic workflow and potential transformations outlined in this guide provide a framework for researchers and scientists to incorporate this versatile building block into their synthetic strategies. As with any chemical synthesis, appropriate safety precautions and experimental validation of the proposed methods are essential.

Chemical properties of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties

Below is a summary of the key chemical identifiers and properties for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| CAS Number | 1049677-54-4 |

| Physical Form | Solid |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1C=O |

| InChI Key | LTLUHPMDNVETLG-UHFFFAOYSA-N |

| InChI | 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16) |

| MDL Number | MFCD11053566 |

| PubChem Substance ID | 329771515 |

Safety Information

The following table outlines the available safety and handling information.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Cat. 4) | GHS07 | Warning | H302, H319 | P305 + P351 + P338 |

| Eye Irritation (Cat. 2) |

| Storage Class Code | WGK | Flash Point |

| 11 - Combustible Solids | 3 | Not applicable |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the scientific literature. The compound is commercially available from various chemical suppliers. Researchers requiring this compound are advised to procure it from a reputable source.

Biological Activity and Signaling Pathways

There is no publicly available data on the biological activity of this compound, nor is it described as being involved in any specific signaling pathways. Its structural features, including a pyridine core, a carbamate protecting group, and an aldehyde functional group, suggest it is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules with potential biological relevance.

Due to the absence of information on signaling pathways or experimental workflows involving this specific compound, no diagrams can be provided.

Structure Elucidation of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a key intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document presents a theoretically derived pathway for its synthesis and a detailed prediction of its spectral characteristics. The methodologies and data herein are based on established principles of organic chemistry and spectroscopic techniques, offering a robust framework for researchers working with this and structurally related molecules.

Introduction

This compound (CAS No. 1049677-54-4) is a substituted pyridine derivative incorporating a formyl group, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine. Such polysubstituted pyridines are valuable building blocks in medicinal chemistry and materials science. A thorough understanding of their structure is paramount for their effective utilization in complex synthetic routes. This guide outlines a plausible synthetic approach and provides an in-depth analysis of the predicted analytical data that would confirm its structure.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available substituted pyridine. A plausible synthetic workflow is outlined below.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols (Theoretical)

Step 1: Boc Protection of 3-Amino-5-methoxypyridine

-

To a solution of 3-amino-5-methoxypyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine or 4-dimethylaminopyridine) are added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography.

-

The reaction is then quenched with water, and the product, tert-butyl (5-methoxypyridin-3-yl)carbamate, is extracted with an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Formylation of tert-Butyl (5-methoxypyridin-3-yl)carbamate

-

Method A: Vilsmeier-Haack Reaction: The Boc-protected aminopyridine is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction introduces a formyl group ortho to the directing carbamate group.

-

Method B: Directed Ortho-Metalation followed by Formylation: The protected aminopyridine is treated with a strong base, such as n-butyllithium or sec-butyllithium, at low temperature (-78 °C) in an anhydrous ethereal solvent. This directed ortho-metalation is followed by the addition of a formylating agent like DMF.

-

Workup for either method typically involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.

-

Purification by column chromatography would yield the final product, this compound.

Structure Elucidation

The definitive structure of the target compound would be established through a combination of spectroscopic methods.

Figure 2: Workflow for the structural elucidation of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | s | 1H | CHO |

| ~8.50 | s | 1H | Py-H2 |

| ~8.30 | s | 1H | Py-H6 |

| ~7.50 | s (br) | 1H | NH |

| ~3.90 | s | 3H | OCH₃ |

| ~1.50 | s | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | CHO |

| ~155.0 | C=O (carbamate) |

| ~150.0 | Py-C5 |

| ~148.0 | Py-C6 |

| ~142.0 | Py-C2 |

| ~130.0 | Py-C3 |

| ~115.0 | Py-C4 |

| ~82.0 | C (CH₃)₃ |

| ~56.0 | OCH₃ |

| ~28.0 | C(C H₃)₃ |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 253.1183 | [M+H]⁺ (Calculated for C₁₂H₁₇N₂O₄⁺) |

| 197.0764 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 153.0866 | [M - Boc + H]⁺ |

Rationale for Predicted Data

-

¹H NMR: The aromatic protons on the pyridine ring are expected to appear as singlets due to their substitution pattern. The formyl proton will be significantly downfield. The methoxy and tert-butyl groups will present as sharp singlets in their respective expected regions. The NH proton of the carbamate is expected to be a broad singlet.

-

¹³C NMR: The carbonyl carbons of the formyl and carbamate groups will be the most downfield signals. The chemical shifts of the pyridine carbons are predicted based on the electronic effects of the substituents.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is expected to show a prominent protonated molecular ion peak [M+H]⁺. Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (56 Da) and the loss of the entire Boc group (100 Da).

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is based on well-established organic transformations. The predicted spectroscopic data, presented in a structured format, offer a valuable reference for researchers to confirm the identity and purity of this important synthetic intermediate. While experimental verification is pending, the information provided herein serves as a robust starting point for any scientific endeavor involving this molecule.

A Technical Guide to the Spectroscopic Profile of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple functional groups—a formyl group, a methoxy group, and a tert-butoxycarbonyl (Boc) protected amine on a pyridine core—makes it a valuable intermediate. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic processes.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic techniques used to characterize this compound. These predictions are derived from established principles of spectroscopy and analysis of the compound's functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 8.8 | Singlet | 1H | Pyridine H-2 or H-6 |

| ~8.2 - 8.5 | Singlet | 1H | Pyridine H-2 or H-6 |

| ~7.0 - 7.5 | Broad Singlet | 1H | Amine proton (-NH) |

| ~3.9 - 4.1 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~1.5 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde Carbonyl (C=O) |

| ~152 - 155 | Carbamate Carbonyl (C=O) |

| ~150 - 160 | Pyridine C-5 (attached to -OCH₃) |

| ~145 - 150 | Pyridine C-3 (attached to -NH) |

| ~135 - 140 | Pyridine C-2 or C-6 |

| ~120 - 125 | Pyridine C-4 (attached to -CHO) |

| ~110 - 115 | Pyridine C-2 or C-6 |

| ~80 - 82 | Quaternary Carbon of tert-Butyl (-C(CH₃)₃) |

| ~55 - 58 | Methoxy Carbon (-OCH₃) |

| ~28 | tert-Butyl Carbons (-C(CH₃)₃) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium | N-H Stretch (Amine) |

| ~2970 - 2980 | Medium | C-H Stretch (tert-Butyl) |

| ~2830 - 2850 | Weak | C-H Stretch (Methoxy) |

| ~2720 - 2740 | Weak | C-H Stretch (Aldehyde) |

| ~1710 - 1730 | Strong | C=O Stretch (Carbamate) |

| ~1680 - 1700 | Strong | C=O Stretch (Aldehyde) |

| ~1580 - 1600 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| ~1250 - 1300 | Strong | C-O Stretch (Carbamate) |

| ~1030 - 1050 | Strong | C-O Stretch (Methoxy) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 252.11 | [M]⁺ (Molecular Ion) |

| 196.09 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 179.06 | [M - C₄H₉O₂]⁺ (Loss of Boc group) |

| 151.05 | [M - C₄H₉O₂ - CO]⁺ (Further loss of CO) |

Experimental Protocols

-

Starting Material Selection : A suitably substituted pyridine ring, such as a 3-amino-5-methoxypyridine derivative.

-

Protection of the Amine : The amino group would be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP.

-

Formylation : Introduction of the formyl group at the 4-position of the pyridine ring. This could be achieved through various methods, such as ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through a Vilsmeier-Haack reaction if the ring is sufficiently activated.

The purification of the final compound would typically involve column chromatography on silica gel, and its identity and purity would be confirmed using the spectroscopic methods outlined above.

Visualization of Molecular Structure

To aid in the understanding of the spectroscopic data, the chemical structure of this compound is presented below, highlighting its key functional groups.

Figure 1: Chemical structure of the title compound.

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, facilitating its identification and characterization in the absence of published experimental spectra. The structural visualization further clarifies the origin of the expected spectroscopic signals. As this molecule continues to be utilized in synthetic chemistry, this guide can aid in the efficient and accurate execution of research and development projects.

In-Depth Technical Guide on the Solubility Profile of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Disclaimer: Publicly available, quantitative experimental data on the solubility of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is limited. This guide provides a comprehensive overview of its known physicochemical properties, a qualitative assessment of its expected solubility based on its structural components, and detailed, generalized experimental protocols for determining its solubility profile.

Introduction

This compound is a substituted pyridine derivative incorporating a tert-butyloxycarbonyl (Boc) protecting group, a methoxy group, and a formyl group. Understanding the solubility of this compound is crucial for its application in various research and development settings, including synthetic chemistry, medicinal chemistry, and materials science. Solubility impacts reaction kinetics, purification strategies, formulation development, and bioavailability. This document serves as a technical resource for researchers and scientists, providing the foundational knowledge and methodologies required to assess the solubility of this compound.

Physicochemical Properties

The inherent physicochemical properties of a compound are key determinants of its solubility. Below is a summary of the known properties for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Physical Form | Solid |

| CAS Number | 1049677-54-4 |

Qualitative Solubility Assessment

A qualitative prediction of solubility can be made by analyzing the functional groups present in the molecule.

-

Pyridine Ring: The pyridine ring itself is a polar heterocyclic aromatic compound that is miscible with water and a wide range of organic solvents.[1][2] Its basic nitrogen atom can participate in hydrogen bonding.[3]

-

tert-Butyloxycarbonyl (Boc) Group: The Boc group is nonpolar and bulky. Its presence generally increases the solubility of a molecule in less polar organic solvents.[4]

-

Methoxy and Formyl Groups: The methoxy (-OCH₃) and formyl (-CHO) groups are polar and can act as hydrogen bond acceptors, which may contribute to solubility in polar solvents.

-

Carbamate Linkage: The carbamate group (-NHCOO-) is polar and capable of both hydrogen bond donation and acceptance.

Overall Expectation:

-

Aqueous Solubility: The molecule possesses several polar functional groups that could confer some degree of water solubility. However, the nonpolar Boc group and the overall size of the molecule may limit its solubility in water. The pyridine nitrogen can be protonated in acidic solutions, which would likely increase aqueous solubility.

-

Organic Solvent Solubility: Due to the presence of the nonpolar Boc group and the aromatic pyridine ring, the compound is expected to be soluble in a range of common organic solvents.[4] Good solubility is anticipated in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane (DCM).[4] Solubility in alcohols such as methanol and ethanol is also likely. It is expected to have lower solubility in highly nonpolar alkane solvents like hexane.[4]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

4.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, DCM, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vial tightly and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully separate the supernatant (the saturated solution) from the undissolved solid. This can be achieved by either centrifugation followed by careful decantation of the supernatant, or by filtering the solution through a syringe filter compatible with the solvent.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the saturated supernatant with the appropriate solvent.

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

This experimental workflow can be visualized as follows:

References

Discovery and background of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

An In-depth Technical Guide on tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed that detailed information regarding the specific discovery, synthesis, and biological activity of this compound is not publicly available. This compound is primarily listed by chemical suppliers as a synthetic building block or intermediate. Consequently, this guide provides available chemical data, a proposed synthetic route based on established organic chemistry principles, and a discussion of the potential biological context based on structurally related pyridine derivatives.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a core scaffold in many biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions.[1][2] The functional groups on this particular molecule—a tert-butoxycarbonyl (Boc) protected amine, a formyl group, and a methoxy group—suggest its utility as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The Boc group is a common protecting group for amines, allowing for selective reactions at other sites of the molecule, while the formyl and methoxy groups offer further points for chemical modification.

Chemical and Physical Properties

The known properties of this compound are summarized from supplier data.

| Property | Value | Reference |

| CAS Number | 1049677-54-4 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | Solid | [3] |

| SMILES String | COc1cncc(NC(=O)OC(C)(C)C)c1C=O | [3] |

| InChI Key | LTLUHPMDNVETLG-UHFFFAOYSA-N | [3] |

Proposed Synthesis

While a specific, published synthetic protocol for this compound is unavailable, a plausible route can be proposed based on standard organic chemistry transformations. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

The following table outlines a hypothetical, multi-step protocol for the synthesis of this compound.

| Step | Reaction | Reagents and Conditions | Hypothetical Procedure |

| 1: Nitration | Electrophilic Aromatic Substitution | Starting Material: 5-methoxy-pyridine. Reagents: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄). Conditions: 0 °C to rt. | To a solution of 5-methoxy-pyridine in concentrated sulfuric acid at 0 °C, fuming nitric acid is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The mixture is then poured onto ice and neutralized to precipitate the 3-nitro-5-methoxypyridine product. |

| 2: Reduction | Catalytic Hydrogenation | Starting Material: 3-nitro-5-methoxypyridine. Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C). Solvent: Methanol or Ethanol. | The nitro-pyridine derivative is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed. The catalyst is filtered off, and the solvent is evaporated to yield 5-methoxypyridin-3-amine. |

| 3: Boc Protection | N-acylation | Starting Material: 5-methoxypyridin-3-amine. Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), a base (e.g., Triethylamine). Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). | The amino-pyridine is dissolved in DCM, and triethylamine is added. Di-tert-butyl dicarbonate is then added portion-wise, and the reaction is stirred at room temperature. After completion, the reaction is washed with aqueous solutions, dried, and the solvent is removed to give tert-butyl 5-methoxypyridin-3-ylcarbamate. |

| 4: Formylation | Directed Ortho-Metalation | Starting Material: tert-butyl 5-methoxypyridin-3-ylcarbamate. Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF). Solvent: Anhydrous THF. Conditions: -78 °C. | The N-Boc protected pyridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise to effect lithiation at the 4-position, directed by the carbamate group. DMF is then added to quench the lithiated intermediate, forming the aldehyde upon aqueous workup. The crude product is purified by column chromatography to yield the final compound. |

Potential Biological Significance and Signaling Pathways

Given the absence of biological data for the target compound, we can infer potential areas of interest from structurally similar molecules. Substituted pyridines are a cornerstone of modern drug discovery, appearing in drugs for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][4]

Derivatives of 3-aminopyridine-2-carboxaldehyde have been investigated as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[5][6] This inhibition is often achieved through the chelation of iron, which is essential for the enzyme's activity. One such compound, Triapine, has been evaluated in clinical trials as an anticancer agent.

The general structure of our target molecule could potentially interact with various biological targets, such as kinases, which are frequently modulated by pyridine-containing inhibitors.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer.

Below is a generalized representation of a kinase signaling pathway that could be targeted by a hypothetical drug derived from a substituted pyridine scaffold.

Caption: A generic kinase cascade potentially targeted by pyridine derivatives.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of more complex, biologically active molecules. While specific data on its discovery and use are not available in the public domain, its structure suggests it is a valuable building block for medicinal chemists. The pyridine core, combined with strategically placed functional groups, allows for diverse chemical modifications. Future research efforts may uncover the specific applications of this compound, potentially in the development of novel therapeutics targeting enzymes such as kinases or ribonucleotide reductase. Researchers interested in this molecule would need to perform their own analytical characterization and explore its synthetic utility and potential biological activities.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triapine - Wikipedia [en.wikipedia.org]

Uncharted Territory: The Biological Activity of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate Remains Undisclosed

For researchers, scientists, and drug development professionals investigating the compound tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a thorough review of publicly available scientific literature and databases reveals a significant gap in our understanding. To date, there is no published data detailing the specific biological activity, mechanism of action, or quantitative efficacy of this particular chemical entity.

This absence of information means that for this compound, there are no established signaling pathways to visualize, no quantitative data to summarize in tables, and no specific experimental protocols to detail. The compound is primarily listed in chemical supplier catalogs, indicating its availability for research purposes, but its pharmacological profile is yet to be determined and published.

While direct data on the target compound is unavailable, an analysis of its core structural components—the carbamate and methoxypyridine moieties—can offer researchers potential starting points for investigation. These chemical groups are present in a wide array of biologically active molecules, suggesting possible, though purely speculative, avenues for future research.

Potential Areas of Investigation Based on Structural Analogs

The following diagram illustrates a logical workflow for initiating a preliminary investigation into the potential biological activities of a novel compound like this compound, based on the known activities of its constituent chemical classes.

The Versatile Pyridine Building Block: A Technical Guide to tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

In the landscape of modern medicinal chemistry and drug discovery, pyridines represent a privileged scaffold due to their prevalence in a wide array of biologically active compounds. The strategic functionalization of the pyridine ring is a key strategy for modulating the pharmacological properties of a molecule. This technical guide focuses on tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate, a highly functionalized pyridine derivative poised as a valuable building block for the synthesis of complex heterocyclic systems. Its unique arrangement of a protected amine, a formyl group, and a methoxy substituent on the pyridine core offers multiple avenues for synthetic elaboration, making it an attractive starting material for the construction of novel drug candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1049677-54-4[1] |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Solid |

| SMILES | COc1cncc(NC(=O)OC(C)(C)C)c1C=O |

| InChI | 1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16) |

| InChIKey | LTLUHPMDNVETLG-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available aminopyridine precursor. A logical and efficient synthetic strategy involves the protection of the amino group, followed by a directed formylation reaction.

A plausible synthetic pathway is outlined below. This proposed synthesis leverages well-established organic transformations.

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-methoxypyridin-3-yl)carbamate (Boc Protection)

This reaction involves the protection of the amino group of 3-amino-5-methoxypyridine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

-

Materials:

-

3-Amino-5-methoxypyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., Triethylamine, N,N-Diisopropylethylamine, or Sodium Bicarbonate)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

-

General Procedure:

-

Dissolve 3-amino-5-methoxypyridine (1.0 eq) in the chosen solvent.

-

Add the base (1.1 - 1.5 eq).

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) either neat or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water or a mild aqueous acid.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization. A simple and efficient protocol for the N-Boc protection of various amines uses water-acetone as the solvent system without the need for a catalyst.[2]

-

Step 2: Synthesis of this compound (Ortho-Formylation)

The introduction of the formyl group at the 4-position, ortho to the Boc-protected amino group, can be achieved through methods like the Vilsmeier-Haack reaction or directed ortho-metalation. The Boc-amino group can act as a directing group in these reactions.

-

Method A: Vilsmeier-Haack Reaction

-

Reagents:

-

tert-Butyl (5-methoxypyridin-3-yl)carbamate

-

Vilsmeier reagent (prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF))

-

-

General Procedure:

-

Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add POCl₃ to the DMF solution to form the Vilsmeier reagent.

-

Add a solution of tert-butyl (5-methoxypyridin-3-yl)carbamate to the freshly prepared Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

-

-

-

Method B: Directed Ortho-Metalation followed by Formylation

-

Reagents:

-

tert-Butyl (5-methoxypyridin-3-yl)carbamate

-

Strong base (e.g., n-butyllithium or sec-butyllithium)

-

Formylating agent (e.g., N,N-dimethylformamide (DMF))

-

Anhydrous solvent (e.g., Tetrahydrofuran, Diethyl ether)

-

-

General Procedure:

-

Dissolve tert-butyl (5-methoxypyridin-3-yl)carbamate in an anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the strong base to effect lithiation at the 4-position.

-

After stirring for a defined period, add the formylating agent (DMF).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, and process the organic phase as described previously.

-

Purify the crude product by column chromatography.

-

-

Applications as a Pyridine Building Block

The strategic placement of the formyl, methoxy, and protected amino groups makes this compound a versatile intermediate for the synthesis of various heterocyclic systems of interest in drug discovery.

Figure 2: Potential applications of the building block in heterocyclic synthesis.

Synthesis of Fused Heterocyclic Systems

The aldehyde and the adjacent Boc-protected amino group are perfectly positioned for the construction of fused pyrimidine and pyrazole ring systems, which are common motifs in kinase inhibitors and other therapeutic agents.

-

Synthesis of Pyrido[2,3-d]pyrimidines: Condensation of this compound with amidines, ureas, or guanidines, followed by deprotection and cyclization, can lead to the formation of pyrido[2,3-d]pyrimidine scaffolds. These structures are known to exhibit a wide range of biological activities. The synthesis of various pyrido[2,3-d]pyrimidine derivatives often involves the reaction of a substituted aminopyridine with a suitable cyclizing agent.[3][4][5][6][7]

-

Synthesis of Pyrazolo[3,4-c]pyridines: Reaction with hydrazine or substituted hydrazines can be employed to construct the pyrazolo[3,4-c]pyridine core. This reaction would proceed via the formation of a hydrazone intermediate, followed by intramolecular cyclization. Substituted pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are classes of compounds with significant interest in medicinal chemistry.[8][9][10][11][12]

Further Functionalization

The formyl group can be readily transformed into other functional groups, expanding the synthetic utility of this building block.

-

Reductive Amination: The aldehyde can undergo reductive amination to introduce a variety of substituted aminomethyl groups at the 4-position.

-

Wittig and Related Reactions: The formyl group can be converted to an alkene, providing a handle for further elaboration.

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid would provide a key intermediate for amide bond formation or for use in cross-coupling reactions after conversion to a suitable derivative.

Conclusion

This compound is a strategically designed pyridine building block with significant potential in synthetic and medicinal chemistry. Its versatile functionality allows for the efficient construction of a variety of complex heterocyclic systems. The synthetic routes and potential applications outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to leverage this valuable intermediate in their discovery programs. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel molecular entities with promising therapeutic potential.

References

- 1. 1049677-54-4|tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]

- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Commercial Sourcing and Synthetic Insights for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and potential synthetic routes for tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (CAS No. 1049677-54-4), a key building block in medicinal chemistry and drug discovery. This document offers a compilation of commercial suppliers and explores plausible, though not explicitly detailed, synthetic strategies based on available chemical literature.

Chemical Compound Overview

This compound is a functionalized pyridine derivative incorporating a protected amine (Boc-carbamate), a formyl group, and a methoxy substituent. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Compound Structure:

Caption: Chemical structure of the title compound.

Commercial Supplier Landscape

A survey of prominent chemical suppliers indicates that this compound is available primarily for research and development purposes. The following table summarizes the offerings from key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Sigma-Aldrich | 1049677-54-4[1][2] | C₁₂H₁₆N₂O₄[1] | 252.27[1] | Offered under the "AldrichCPR" brand. The supplier notes that analytical data is not collected for this product and the buyer is responsible for confirming identity and purity.[3] |

| BLDpharm | 1049677-54-4[3] | - | - | Product listed. Detailed specifications, including purity, quantity, and pricing, are available on their website.[3] |

| chemPUR | 1049677-54-4 | - | - | Listed as available. |

| American Biochemicals, Inc. | 1049677-54-4 | - | - | Listed in their catalog. |

Synthetic Pathways: An Overview

While a specific, detailed experimental protocol for the synthesis of this compound was not found in a review of publicly available literature, the synthesis of structurally related compounds provides a logical framework for its potential preparation. The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor.

A plausible synthetic approach could involve the following key transformations. This hypothetical pathway is for illustrative purposes and would require optimization.

Caption: Hypothetical synthetic workflow.

Key Considerations for Synthesis:

-

Starting Material: A key consideration is the selection of an appropriately substituted pyridine starting material.

-

Regioselectivity: The introduction of the formyl and methoxy groups would need to be carefully controlled to achieve the desired regiochemistry.

-

Protecting Groups: The use of the Boc protecting group for the amine is a standard and robust strategy in organic synthesis.

Applications in Drug Discovery and Development

Functionalized pyridine scaffolds are prevalent in a wide range of pharmaceuticals. The specific arrangement of the formyl, methoxy, and protected amine groups in this compound makes it a versatile intermediate for creating libraries of compounds for screening against various biological targets. The formyl group can be readily converted to other functionalities, and the Boc-protected amine allows for selective deprotection and subsequent derivatization.

Conclusion

This compound is a commercially available, albeit specialized, chemical intermediate with significant potential in the field of drug discovery. While a detailed, publicly available synthesis protocol is not readily apparent, its preparation can be logically deduced from established pyridine chemistry. Researchers and drug development professionals can procure this compound from a number of suppliers to facilitate the synthesis of novel and complex molecular entities.

References

Methodological & Application

Application Notes and Protocols: Reductive Amination of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reductive amination of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate. This reaction is a crucial step in the synthesis of a variety of substituted aminomethylpyridines, which are important scaffolds in medicinal chemistry. The protocol described herein utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering high functional group tolerance and operational simplicity. These application notes are intended to guide researchers in the successful execution of this transformation and to provide a basis for further optimization and application in drug discovery and development.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The use of sodium triacetoxyborohydride as the reducing agent has become widespread due to its remarkable selectivity for the iminium ion over the starting carbonyl compound, which minimizes the formation of alcohol byproducts.[1][2] Furthermore, STAB is a non-pyrophoric, commercially available reagent that can be handled safely in a standard laboratory setting.

The substrate, this compound, is a valuable building block in the synthesis of various biologically active molecules. The presence of the Boc-protected amine and the methoxy group on the pyridine ring makes it a precursor to compounds with potential applications in areas such as kinase inhibition and other targeted therapies. The ability to introduce diverse amine functionalities at the 4-position through reductive amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine. The reaction conditions are based on established literature procedures for similar substrates.[2]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (optional, 0.1 - 1.0 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary or secondary amine (1.0 - 1.2 eq).

-

Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane (approximately 0.1 M concentration with respect to the aldehyde).

-

If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Acetic acid (optional) can be added to catalyze this step, particularly for less nucleophilic amines.[1]

-

Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the reaction mixture in portions. The addition may be exothermic.

-

Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound. Please note that specific yields and reaction times will vary depending on the nature of the amine used.

Table 1: Reaction Parameters

| Parameter | Value/Condition |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Reducing Agent | Sodium triacetoxyborohydride (STAB) |

| Temperature | Room Temperature |

| Atmosphere | Inert (Nitrogen or Argon) |

| Typical Reaction Time | 2 - 24 hours |

| Purification Method | Flash Column Chromatography |

Table 2: Stoichiometry of Reagents

| Reagent | Molar Equivalents |

| This compound | 1.0 |

| Amine | 1.0 - 1.2 |

| Sodium triacetoxyborohydride (STAB) | 1.5 - 2.0 |

| Acetic Acid (optional) | 0.1 - 1.0 |

Table 3: Representative Yields for Analogous Reactions

| Amine Type | Typical Yield Range |

| Aliphatic Primary Amines | 70 - 95% |

| Aliphatic Secondary Amines | 65 - 90% |

| Anilines (electron-rich) | 60 - 85% |

| Anilines (electron-poor) | 40 - 75% |

Visualizations

Diagram 1: General Workflow for Reductive Amination

Caption: General workflow for the reductive amination protocol.

Diagram 2: Reductive Amination Reaction Scheme

Caption: Reaction scheme for the synthesis of N-substituted aminomethylpyridines.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a diverse range of substituted aminomethylpyridines. The mild reaction conditions and tolerance of various functional groups make this protocol highly valuable for applications in medicinal chemistry and drug discovery. The provided protocol and representative data serve as a robust starting point for researchers to explore the chemical space around this important scaffold.

References

Application Notes and Protocols for the Boc-Deprotection of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. The deprotection of tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a critical step in the synthesis of various pharmaceutical intermediates, yielding the corresponding 3-amino-4-formyl-5-methoxypyridine. This document provides detailed application notes and experimental protocols for the acidic cleavage of the Boc group from this specific substrate. While a definitive protocol for this exact molecule is not extensively documented in publicly available literature, the provided methods are based on well-established procedures for the deprotection of Boc-protected aminopyridines and other heterocyclic amines.

Reaction Principle

The Boc-deprotection is an acid-catalyzed process. The reaction proceeds through the protonation of the carbamate oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to afford the free amine and carbon dioxide. The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene.[1]

Data Presentation: Comparison of Common Deprotection Conditions

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 h | >95 | General Knowledge |

| Hydrochloric Acid (HCl) | 1,4-Dioxane / Methanol / Ethyl Acetate | Room Temperature | 1 - 4 h | 90-99 | [2] |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) / Water | 50 - 80 | 2 - 6 h | High | General Knowledge |

| p-Toluenesulfonic Acid (p-TsOH) | Ethanol / Toluene | Reflux | 1 - 5 h | High | General Knowledge |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | Good to High | General Knowledge |

Experimental Protocols

The following are detailed protocols for common Boc-deprotection methods. It is recommended to perform a small-scale trial to optimize the reaction conditions for this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally high-yielding method for Boc-deprotection.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully neutralize the excess TFA by slowly adding the reaction mixture to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-formyl-5-methoxypyridine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and can sometimes offer better selectivity if other acid-labile groups are present.

Materials:

-

This compound

-

1,4-Dioxane, anhydrous

-

4 M HCl in 1,4-Dioxane solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

-

To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

-

Stir the reaction mixture for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

To isolate the free amine, dissolve the residue in water and basify to pH 8-9 with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous solution with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure to obtain the desired product.

Mandatory Visualizations

Caption: General experimental workflow for the Boc-deprotection.

References

Application Notes: Utilizing tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate in Fragment-Based Drug Discovery

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for identifying lead compounds.[1] This approach screens low molecular weight compounds, or "fragments" (typically < 300 Da), against a biological target.[2] These fragments, although often exhibiting weak binding affinity (in the high micromolar to millimolar range), can be highly efficient binders relative to their size.[3][4] The detailed structural information obtained from fragment binding allows for the rational and efficient optimization into potent, drug-like molecules.[5]

This document outlines the application of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate (CAS: 1049677-54-4) as a representative fragment for use in FBDD campaigns.[6] While this compound is commercially available and fits the physicochemical profile of a typical fragment, this document presents a generalized workflow.[6] The protocols and data herein are illustrative of a standard FBDD process targeting a hypothetical protein kinase. Pyridine-based scaffolds are common in medicinal chemistry and represent a valuable starting point for inhibitor design.

Compound Profile: this compound

| Property | Value | Source |

| CAS Number | 1049677-54-4 | [6] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [6] |

| Molecular Weight | 252.27 g/mol | [6] |

| Structure |  | |

| Physicochemical Notes | The fragment contains key functional groups: a pyridine ring (a common pharmacophore), a hydrogen bond accepting aldehyde, a hydrogen bond donating carbamate, and a methoxy group. These features provide multiple potential interaction points with a protein target. |

FBDD Campaign Workflow

The overall workflow for an FBDD campaign involves several key stages, from initial screening to hit-to-lead optimization. The process is iterative, often circling back to design and synthesis as more is learned about the fragment's interaction with the target.

Experimental Protocols

Sensitive biophysical techniques are required to detect the weak interactions typical of fragment binding.[3] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most commonly employed methods.[7][8][9]

SPR is a label-free technology that measures changes in refractive index to monitor the binding of an analyte (fragment) to a ligand (target protein) immobilized on a sensor chip.[10] It is well-suited for fragment screening due to its sensitivity and real-time data output.[7]

Objective: To identify fragments that bind to the immobilized protein target from a library.

Materials:

-

SPR instrument (e.g., Biacore, Carterra)

-

Sensor Chip (e.g., CM5, CAP)

-

Target Protein (e.g., Kinase X), >95% purity

-

Immobilization Buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

-

Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

-

Running Buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO)

-

Fragment Library, including this compound, dissolved in 100% DMSO.

Methodology:

-

Target Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000 - 15,000 RU).

-

Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes.

-

A reference channel should be prepared similarly but without protein immobilization to allow for background subtraction.

-

-

Fragment Screening (Single Concentration):

-

Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (final DMSO concentration should be matched across all samples).

-

Inject a fragment solution over the reference and target surfaces for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).

-

Between injections, regenerate the surface if necessary using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), followed by stabilization with running buffer.

-

A binding response is measured in Resonance Units (RU). A fragment is considered a primary hit if its binding signal is significantly above the background noise (e.g., >3 standard deviations of the mean of negative controls).

-

-

Data Analysis:

-

Reference-subtract the sensorgrams to correct for bulk refractive index changes.

-

Identify hits based on the binding response threshold.

-

Protein-observed NMR spectroscopy is a powerful method for hit validation. It can confirm direct binding to the target and provide information on the binding site location.[8][11] The experiment monitors chemical shift perturbations (CSPs) in the 1H-15N HSQC spectrum of an isotope-labeled protein upon addition of a fragment.[12]

Objective: To confirm the binding of primary hits and map the interaction site on the target protein.

Materials:

-

NMR Spectrometer (≥600 MHz) with a cryoprobe.

-

Uniformly 15N-labeled Target Protein (e.g., Kinase X), >95% purity, at 50-100 µM.

-

NMR Buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O).

-

Fragment hit stock solution in d6-DMSO.

Methodology:

-

Reference Spectrum: Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled protein in NMR buffer. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

-

Fragment Titration: Add a small aliquot of the fragment stock solution to the protein sample (e.g., to a final fragment concentration of 500 µM, representing a 5-10 fold molar excess).

-

Test Spectrum: Acquire a second 2D 1H-15N HSQC spectrum under identical conditions.

-

Data Analysis:

-

Overlay the reference and test spectra.

-

Identify peaks (amides) that show a significant chemical shift perturbation (CSP) or severe line broadening/disappearance.

-

A significant CSP is a strong confirmation of binding.

-

If resonance assignments for the protein are available, the perturbed residues can be mapped onto the protein's 3D structure to identify the binding site.[8]

-

Illustrative Data & Results

The following tables present hypothetical data for a screening campaign where this compound was identified as a hit.

Table 1: Hypothetical Primary SPR Screening Results

| Fragment ID | Compound Name | MW (Da) | Response (RU) at 200 µM | Hit? |

| F001 | Fragment Example A | 145.2 | 8.1 | No |

| F002 | This compound | 252.3 | 45.7 | Yes |

| F003 | Fragment Example B | 210.1 | 11.2 | No |

| F004 | Fragment Example C | 188.2 | 33.5 | Yes |

| Screening threshold set at > 25 RU |

Table 2: Hypothetical Hit Validation & Affinity Data

| Fragment ID | Method | Result | Binding Affinity (Kd) | Ligand Efficiency (LE)† |

| F002 | 1H-15N HSQC NMR | Significant CSPs observed in hinge region | - | - |

| F002 | SPR (Dose-Response) | Confirmed binding | 450 µM | 0.31 |

| F004 | 1H-15N HSQC NMR | No significant CSPs | - | - |

| F004 | SPR (Dose-Response) | Non-specific binding observed | > 5 mM | N/A |

†Ligand Efficiency (LE) is a metric used to compare fragments. It is calculated as: LE = (1.37 * pKd) / HAC, where pKd = -log(Kd) and HAC is the heavy (non-hydrogen) atom count. An LE > 0.3 is generally considered a good starting point.

Hit Optimization & Signaling Pathway Context

Following validation, fragment F002 would be a candidate for structure-guided optimization.[3] X-ray crystallography would be pursued to determine its binding mode within the kinase active site. The aldehyde and carbamate moieties offer clear vectors for chemical elaboration ("fragment growing") to pick up additional interactions and improve potency.[3]

The hypothetical target, Kinase X, may be part of a larger signaling cascade, such as the MAPK pathway, which is often implicated in cell proliferation and survival. An inhibitor developed from this fragment could block downstream signaling.

Conclusion

This compound serves as an excellent model compound to illustrate the principles of fragment-based drug discovery. Its physicochemical properties are well-suited for a fragment library, and its functional handles provide clear opportunities for optimization. The protocols and workflows described here represent a standard, robust approach to identifying and validating fragment hits, forming the crucial first step in a successful drug discovery campaign.

References

- 1. wuxibiology.com [wuxibiology.com]